molecular formula C14H21Cl3N2O3 B13777913 N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride CAS No. 77905-53-4

N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride

Cat. No.: B13777913
CAS No.: 77905-53-4
M. Wt: 371.7 g/mol
InChI Key: JPRJPOPXYBVDDK-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine It is characterized by its unique structure, which includes chloroethyl groups, a propoxy group, and a nitrobenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-propoxy-3-nitrobenzylamine with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The chloroethyl groups can be substituted with other nucleophiles.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted benzylamine derivatives.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an alkylating agent in chemotherapy.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride involves its ability to alkylate DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)amine hydrochloride: A related compound with similar alkylating properties.

    Carmustine: An alkylating agent used in chemotherapy with a similar mechanism of action.

    Melphalan: Another alkylating agent used in cancer treatment.

Uniqueness

N,N-Bis(2-chloroethyl)-4-propoxy-3-nitro-benzylamine hydrochloride is unique due to its specific structural features, including the propoxy and nitrobenzylamine groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

77905-53-4

Molecular Formula

C14H21Cl3N2O3

Molecular Weight

371.7 g/mol

IUPAC Name

bis(2-chloroethyl)-[(3-nitro-4-propoxyphenyl)methyl]azanium;chloride

InChI

InChI=1S/C14H20Cl2N2O3.ClH/c1-2-9-21-14-4-3-12(10-13(14)18(19)20)11-17(7-5-15)8-6-16;/h3-4,10H,2,5-9,11H2,1H3;1H

InChI Key

JPRJPOPXYBVDDK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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